Technical Monograph: 2-Iodo-5-nitrobenzonitrile
Technical Monograph: 2-Iodo-5-nitrobenzonitrile
Core Identity & Synthetic Utility in Medicinal Chemistry
Executive Summary
2-Iodo-5-nitrobenzonitrile (CAS: 35675-47-5) serves as a high-value "linchpin" intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and bicyclic heterocycles. Its structural uniqueness lies in its orthogonal reactivity : it possesses three distinct functional handles—an aryl iodide, a nitro group, and a nitrile—each susceptible to specific, non-interfering chemical transformations. This guide details its physicochemical profile, a validated synthesis protocol via the Sandmeyer reaction, and its strategic application in divergent synthesis.
Chemical Identity & Physicochemical Profile[1][2][3][4]
The molecule is characterized by an electron-deficient benzene ring, activated for nucleophilic aromatic substitution (
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 2-Iodo-5-nitrobenzonitrile | |
| CAS Registry Number | 35675-47-5 | |
| Molecular Formula | ||
| Molecular Weight | 274.02 g/mol | |
| Appearance | Yellow to brownish-yellow crystalline solid | Color intensity varies with purity.[1] |
| Melting Point | 106–110 °C | Sharp melt indicates high purity. |
| Solubility | DMSO, DMF, Ethyl Acetate, DCM | Low solubility in water/hexanes. |
| Electronic Character | Highly Electron Deficient | Nitro and Cyano groups withdraw electron density, activating the C-I bond. |
Validated Synthesis Protocol: The Sandmeyer Route
The most robust access to 2-iodo-5-nitrobenzonitrile is via the diazotization-iodination (Sandmeyer) sequence starting from 2-amino-5-nitrobenzonitrile.
Mechanistic Rationale
-
Substrate: 2-amino-5-nitrobenzonitrile is used because the amino group directs the iodination position.
-
Solvent System: A mixture of Acetic Acid (AcOH) and Sulfuric Acid (
) is critical. The electron-withdrawing nitro and cyano groups make the starting aniline weakly basic; strong acid is required to solubilize it and ensure complete diazotization. -
Temperature Control: The diazonium intermediate is thermally unstable. Diazotization must occur < 5°C.
Step-by-Step Methodology
Reagents:
-
2-Amino-5-nitrobenzonitrile (1.0 eq)
-
Sodium Nitrite (
, 1.2 eq) -
Potassium Iodide (
, 1.5 eq) -
Sulfuric Acid / Acetic Acid / Water
Protocol:
-
Solubilization: Suspend 2-amino-5-nitrobenzonitrile in glacial acetic acid. Add concentrated
dropwise while cooling to 0–5°C. Stir until a homogenous or fine slurry is obtained. -
Diazotization: Add an aqueous solution of
dropwise, maintaining internal temperature < 5°C. Critical: Stir for 30–45 mins at 0°C to ensure complete formation of the diazonium salt. -
Iodination (The Quench): Dissolve
in water. Add the cold diazonium solution slowly into the solution (or vice versa, depending on scale/exotherm control) at room temperature.-
Observation: Vigorous evolution of nitrogen gas (
) and formation of a dark precipitate.
-
-
Workup: Stir for 1–2 hours. Quench excess iodine with saturated sodium thiosulfate (
) solution (color changes from dark purple/brown to yellow). -
Isolation: Filter the solid precipitate. Wash with water and cold ethanol. Recrystallize from Ethanol/Water if necessary.
Workflow Visualization
Figure 1: Step-wise workflow for the Sandmeyer transformation of the aniline precursor to the aryl iodide.
Chemoselectivity & Reactivity Profile
The strategic value of 2-iodo-5-nitrobenzonitrile lies in its ability to undergo divergent synthesis. The molecule presents three "sites" of reactivity that can be addressed sequentially.[2]
Site A: The Aryl Iodide (C-I Bond)
-
Reactivity: High.
-
Mechanism: Oxidative Addition (Pd(0)
Pd(II)). -
Electronic Effect: The ortho-cyano and para-nitro groups are strongly electron-withdrawing. This reduces the electron density on the ring, significantly facilitating the oxidative addition step in Palladium-catalyzed couplings.
-
Applications: Suzuki-Miyaura (biaryl synthesis), Sonogashira (alkynylation), and Heck reactions.
Site B: The Nitro Group ( )
-
Reactivity: Reducible.
-
Chemo-differentiation: Can be selectively reduced to the aniline (
) without affecting the nitrile or iodide if conditions are controlled (e.g., or ). -
Risk: Catalytic hydrogenation (
) runs the risk of hydro-deiodination (cleaving the C-I bond). Chemical reduction is preferred if the iodine must be retained.
Site C: The Nitrile Group ( )
-
Reactivity: Hydrolysis or Cyclization.
-
Applications: Can be hydrolyzed to the amide/acid or reacted with azides to form tetrazoles. In drug discovery, it is often used to close rings (e.g., reacting with hydrazines to form indazoles after displacing the iodide).
Divergent Synthesis Map
Figure 2: Divergent reactivity map showing orthogonal transformation pathways.
Handling & Safety (E-E-A-T)
Researchers must treat this compound with the caution reserved for multi-functionalized aromatics.
-
Acute Toxicity: Nitriles are metabolic poisons (liberating cyanide in vivo). Nitro compounds are often methemoglobinemia inducers. Handle in a fume hood.
-
Skin/Eye: Severe irritant.[3][4] The compound can be absorbed through the skin. Double-gloving (Nitrile) is recommended.
-
Stability: Stable at room temperature, but light-sensitive (due to the C-I bond). Store in amber vials.
-
Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.
Applications in Drug Discovery[7][8]
The 2-iodo-5-nitrobenzonitrile scaffold is frequently cited in the synthesis of Kinase Inhibitors .
Case Study: Indazole Synthesis A common workflow involves:
-
Suzuki Coupling: Reacting the iodine with an aryl boronic acid.
-
Reduction: Reducing the nitro group to an amine.[5]
-
Cyclization: The nitrile and the newly formed amine (or an introduced hydrazine) can be cyclized to form fused bicyclic systems like amino-indazoles or quinazolines, which are privileged structures in oncology (e.g., EGFR inhibitors).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11665426, 2-Iodo-5-nitrobenzonitrile. Retrieved from [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Sandmeyer protocols).
- Gong, Y., et al. (2010).Practical Synthesis of 2-Iodo-5-nitrobenzonitrile via Sandmeyer Reaction.
